2,6-Dimethoxy-3-nitrobenzoic acid
Overview
Description
2,6-Dimethoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO6. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and a nitro group attached to the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethoxy-3-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 2,6-dimethoxybenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,6-Dimethoxy-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 2,6-Dimethoxy-3-formylbenzoic acid or 2,6-dimethoxy-3-carboxybenzoic acid.
Scientific Research Applications
2,6-Dimethoxy-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-3-nitrobenzoic acid depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-3-nitrobenzoic acid: Similar structure but with the methoxy groups at different positions.
3,4-Dimethoxy-6-nitrobenzoic acid: Another isomer with different substitution patterns on the benzene ring.
Uniqueness
2,6-Dimethoxy-3-nitrobenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 6 positions and a nitro group at the 3 position provides distinct properties compared to other isomers .
Properties
IUPAC Name |
2,6-dimethoxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-6-4-3-5(10(13)14)8(16-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKBQFPTPKEFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204335 | |
Record name | 2,6-Dimethoxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55776-17-5 | |
Record name | 2,6-Dimethoxy-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55776-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethoxy-3-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055776175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethoxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethoxy-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2,6-Dimethoxy-3-nitrobenzoic acid?
A1: this compound crystallizes in the Pccm space group with the following unit cell dimensions: a=14.837 Å, b=18.096 Å, c=7.501 Å. [, ] The structure was refined to an R-factor of 0.049. [] Interestingly, instead of forming dimers, the molecules arrange themselves in chains due to hydrogen bonding. [] These chains are formed by a specific type of glide plane operation (x, 1/2-y, −1/2+z) connecting individual molecules. [] The carboxyl group adopts a syn conformation, while the hydrogen bond accepting electron pair is oriented anti. []
Q2: Why does this compound form chains instead of dimers in its crystal structure?
A2: The presence of the nitro and methoxy substituents on the benzene ring plays a crucial role in the hydrogen bonding pattern observed in the crystal structure. [, ] While the carboxyl group typically promotes dimer formation in carboxylic acids, the steric hindrance and electronic effects of the substituents in this compound likely disrupt the formation of typical carboxylic acid dimers. Instead, the specific arrangement of the functional groups favors the formation of hydrogen-bonded chains.
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